3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
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Overview
Description
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.
Chemical Reactions Analysis
Types of Reactions
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Material Science: The compound’s reactivity makes it useful in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:
3-(bromomethyl) furan-2,5-dione: This compound shares a similar core structure and reactivity profile.
5-(hydroxy-, chloro-, bromomethyl)furan-2-enones: These compounds are structurally related and exhibit similar reactivity.
Uniqueness
Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H11BrO3S |
---|---|
Molecular Weight |
255.13 g/mol |
IUPAC Name |
3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2 |
InChI Key |
QQYKHASJGDYYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CS(=O)(=O)CC2(CO1)CBr |
Origin of Product |
United States |
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